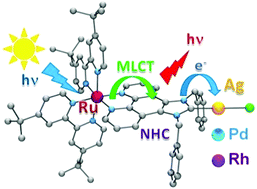Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
Dalton Transactions Pub Date: 2014-07-29 DOI: 10.1039/C4DT01546K
Abstract
Novel photocatalysts based on ruthenium complexes with NHC (N-heterocyclic carbene)-type bridging ligands have been prepared and structurally and photophysically characterised. The identity of the NHC-unit of the bridging ligand was established unambiguously by means of X-ray structural analysis of a heterodinuclear ruthenium–silver complex. The photophysical data indicate ultrafast intersystem crossing into an emissive and a non-emissive triplet excited state after excitation of the ruthenium centre. Exceptionally high luminescence quantum yields of up to 39% and long lifetimes of up to 2 μs are some of the triplet excited state characteristics. Preliminary studies into the visible light driven photocatalytic hydrogen formation show no induction phase and constant turnover frequencies that are independent on the concentration of the photocatalyst. In conclusion this supports the notion of a stable assembly under photocatalytic conditions.


Recommended Literature
- [1] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [2] Wobble pairs of the HDV ribozyme play specific roles in stabilization of active site dynamics
- [3] Efficient sky-blue OLEDs with extremely low efficiency roll-off based on stable iridium complexes with a bis(diphenylphorothioyl)amide ligand†
- [4] Contents
- [5] Thiourea assisted hydrothermal synthesis of ZnS/CdS/Ag2S nanocatalysts for photocatalytic degradation of Congo red under direct sunlight illumination
- [6] Effects of nanoparticle surface ligands on protein adsorption and subsequent cytotoxicity†
- [7] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [8] Supported lipid bilayers with encapsulated quantum dots (QDs) via liposome fusion: effect of QD size on bilayer formation and structure†
- [9] Enantioselective methodologies for the synthesis of spiro compounds
- [10] Complexes formed between the platinum metals and halide ions. Part 2.—Extraction of haloplatinates by solutions of salts of amberlite LA-2 in carbon tetrachloride and in cyclohexane

Journal Name:Dalton Transactions
Research Products
-
CAS no.: 174064-00-7
-
CAS no.: 13650-70-9









